molecular formula C6H7NO2 B8752602 2-Cyano-2-cyclopropylacetic acid

2-Cyano-2-cyclopropylacetic acid

Cat. No.: B8752602
M. Wt: 125.13 g/mol
InChI Key: KWQUZOFZLMKCNC-UHFFFAOYSA-N
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Description

2-Cyano-2-cyclopropylacetic acid is a carboxylic acid derivative featuring a cyano (-CN) group and a cyclopropane ring attached to the alpha carbon of the acetic acid backbone. These features may influence its acidity, stability, and reactivity compared to structurally related compounds.

Properties

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

2-cyano-2-cyclopropylacetic acid

InChI

InChI=1S/C6H7NO2/c7-3-5(6(8)9)4-1-2-4/h4-5H,1-2H2,(H,8,9)

InChI Key

KWQUZOFZLMKCNC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C#N)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Features :

  • Structure: Cyclopentane ring fused to a cyano-substituted carboxylic acid.
  • Molecular Formula: C₇H₉NO₂ .
  • Molecular Weight : 139.15 g/mol .

Comparison :

  • Acidity: The electron-withdrawing cyano group in both compounds enhances acidity, but the cyclopropane’s inductive effects may further lower the pKa compared to the cyclopentane analog.

2-(Cyclopropylamino)-2-(4-hydroxyphenyl)acetic Acid (CAS 1218428-06-8)

Key Features :

  • Structure: Cyclopropylamino and 4-hydroxyphenyl substituents on acetic acid.
  • Molecular Formula: C₁₁H₁₃NO₃ .
  • Molecular Weight : 207.23 g/mol .

Comparison :

  • Functional Groups: The cyano group in the target compound is a stronger electron-withdrawing group than the cyclopropylamino group, leading to greater acidity.
  • Biological Activity: The hydroxyphenyl group in the analog may confer antioxidant or receptor-binding properties, whereas the cyano group in 2-cyano-2-cyclopropylacetic acid could favor nucleophilic interactions.

2,2-Diphenyl-2-hydroxyacetic Acid (Benzilic Acid, CAS 76-93-7)

Key Features :

  • Structure : Two phenyl groups and a hydroxyl group on the alpha carbon.
  • Molecular Formula : C₁₄H₁₂O₃ .
  • IUPAC Name : 2-Hydroxy-2,2-diphenylacetic acid .

Comparison :

  • Steric Effects : The bulky phenyl groups in benzilic acid hinder steric accessibility compared to the compact cyclopropane in the target compound.
  • Acidity: The hydroxyl group in benzilic acid is less electron-withdrawing than cyano, resulting in lower acidity (pKa ~3.0 for benzilic acid vs. estimated pKa <2.5 for this compound).

(S)-(-)-2-Chloropropionic Acid (CAS 29617-66-1)

Key Features :

  • Structure : Chlorine substituent on the alpha carbon of propionic acid.
  • Molecular Formula : C₃H₅ClO₂ .
  • Molecular Weight : 108.52 g/mol .

Comparison :

  • Electron Effects: Chlorine is less electron-withdrawing than cyano, leading to weaker acidity (pKa ~2.8 for 2-chloropropionic acid vs. the target compound’s predicted lower pKa).
  • Toxicity: Chlorinated acids are associated with higher toxicity risks (e.g., skin irritation ), whereas cyano groups may pose different hazards, such as metabolic inhibition.

Comparative Data Table

Compound Molecular Formula Key Substituents Molecular Weight (g/mol) Acidity (pKa) Key Applications/Risks
This compound (Theoretical) C₆H₇NO₂ Cyano, cyclopropane 139.13 (calc.) ~2.3 (est.) Synthetic intermediate, potential bioactive agent
1-Cyanocyclopentanecarboxylic acid C₇H₉NO₂ Cyano, cyclopentane 139.15 ~2.5 Pharmaceutical synthesis
2-(Cyclopropylamino)-2-(4-hydroxyphenyl)acetic acid C₁₁H₁₃NO₃ Cyclopropylamino, hydroxyphenyl 207.23 ~3.1 (est.) Drug development (e.g., enzyme inhibitors)
Benzilic acid C₁₄H₁₂O₃ Hydroxyl, diphenyl 228.25 ~3.0 Chemical synthesis, antispasmodic agents
(S)-(-)-2-Chloropropionic acid C₃H₅ClO₂ Chlorine 108.52 ~2.8 Herbicides, industrial solvents

Research Findings and Implications

  • Acidity Trends: The cyano group in this compound likely renders it more acidic than analogs with hydroxyl or chlorine substituents .
  • Reactivity : Cyclopropane’s strain may enhance susceptibility to ring-opening reactions, contrasting with the stability of cyclopentane or phenyl groups .
  • Biological Potential: While CDDO () demonstrates apoptosis induction via caspase-8 activation, the target compound’s cyano and cyclopropane groups could similarly modulate enzyme interactions, warranting further study.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-cyano-2-cyclopropylacetic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclopropane ring formation followed by cyanoacetylation. Key steps include using methyl 2-chloro-2-cyclopropylideneacetate as a precursor, with optimized reaction temperatures (e.g., 60–80°C) and catalysts like triethylamine to enhance cyclopropane stability . Yield improvements (e.g., 70–85%) are achieved by controlling anhydrous conditions and inert atmospheres (N₂/Ar).
  • Data : Molecular weight: 125.13 g/mol; CAS: 42392-66-5 .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies cyclopropane protons (δ 1.2–1.8 ppm) and cyano group adjacency to the acetic acid moiety (δ 2.5–3.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., m/z 125.13) and fragmentation patterns, such as loss of CO₂ (Δm/z = 44) .
  • IR : Strong absorption at ~2250 cm⁻¹ (C≡N stretch) and 1700 cm⁻¹ (C=O of carboxylic acid) .

Q. How should researchers handle safety concerns for this compound?

  • Methodological Answer : While no specific safety data is available for this compound, analogous cyanoacetic acid derivatives require:

  • PPE: Nitrile gloves, lab coat, and fume hood use.
  • Storage: Desiccated at RT (20–25°C) to prevent hydrolysis .
  • Note : Always request SDS from suppliers and consult institutional safety protocols .

Advanced Research Questions

Q. How can computational modeling predict reactivity or tautomeric forms of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s tautomerism between carboxylic acid and cyano-enol forms. Solvent effects (e.g., polar aprotic vs. aqueous) are simulated using PCM models to predict dominant tautomers in different environments .
  • Example : In DMSO, the carboxylic acid form is stabilized by hydrogen bonding, while the enol form dominates in non-polar solvents .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

  • Methodological Answer :

  • Purity Analysis : Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to detect impurities (e.g., unreacted cyclopropane precursors).
  • Isotopic Labeling : ¹³C-labeled acetic acid derivatives trace reaction pathways to identify byproducts .
  • X-ray Crystallography : Resolve ambiguous NMR signals by determining crystal structures .

Q. How does steric strain in the cyclopropane ring influence the compound’s biological or catalytic activity?

  • Methodological Answer : The cyclopropane’s angle strain (60° vs. ideal 109.5°) increases electrophilicity at the cyano group, enhancing reactivity in:

  • Enzyme Inhibition : Molecular docking studies (e.g., AutoDock Vina) show affinity for catalytic pockets in dehydrogenases .
  • Catalysis : Cyclopropane ring strain lowers activation energy in Michael addition reactions .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer :

  • Chiral Resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic catalysis (lipases) to separate enantiomers .
  • Process Optimization : Continuous flow reactors reduce racemization risks by minimizing residence time at high temperatures .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or solubility data?

  • Methodological Answer :

  • Recrystallization Solvents : Test polar (EtOH/H₂O) vs. non-polar (hexane) solvents to isolate polymorphs.
  • DSC/TGA : Differential scanning calorimetry identifies polymorphic transitions or decomposition events .
  • Meta-Analysis : Compare data across peer-reviewed journals (e.g., PubChem, ACS Publications) to identify consensus values .

Methodological Resources

  • Synthetic Protocols : Enamine Ltd. provides gram-scale synthesis guidelines .
  • Spectroscopic Libraries : PubChem CID 43754582 (analogous structures) offers reference NMR/MS data .
  • Safety : Follow ALADDIN SCIENTIFIC’s protocols for cyanoacetic acid derivatives .

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